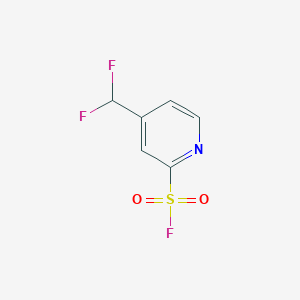

4-(Difluoromethyl)pyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Difluoromethyl)pyridine-2-sulfonyl fluoride” is a chemical compound with the molecular formula C6H4F3NO2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used as a reagent in various chemical reactions .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves the use of difluoromethyl 2-pyridyl sulfone . This reagent is used in the gem-difluoroolefination of aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring with a difluoromethyl group and a sulfonyl fluoride group attached to it . The InChI key for this compound is WCQYPIBTCWETMT-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the olefination of ketones and aldehydes to form gem-difluoro olefins under basic conditions . It is also used as a crucial intermediate toward making 1,1-difluorinated alkyl chains for the alkylation of heterocycles .科学的研究の応用

Environmental Science and Degradation Studies

A significant area of application for compounds related to 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves the study of environmental persistence and degradation of perfluorinated compounds. For instance, research on the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling highlighted the potential for mechanochemical methods to achieve nearly complete destruction of these persistent environmental pollutants (Zhang et al., 2013). Similarly, studies on the kinetics and mechanism of sonolytic conversion and heat-activated persulfate oxidation of PFOS and PFOA provide insights into environmentally friendly remediation techniques (Vecitis et al., 2008; Park et al., 2016).

Analytical Chemistry and Detection

In analytical chemistry, methods for the collection and analysis of airborne fluorinated organics using gas chromatography/chemical ionization mass spectrometry have been developed. These methods are crucial for detecting and quantifying the presence of fluorinated compounds in the environment, illustrating the importance of chemical analysis in understanding the distribution of these persistent pollutants (Martin et al., 2002).

Organic Synthesis

This compound and related compounds have been explored for their reactivity and potential applications in organic synthesis. For example, research into novel gem-difluoroolefination reagents for aldehydes and ketones has led to the discovery of difluoromethyl 2-pyridyl sulfone as an efficient agent for introducing difluoromethyl groups into organic molecules, showcasing the compound's utility in synthesizing fluorinated organic compounds (Zhao et al., 2010).

特性

IUPAC Name |

4-(difluoromethyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDMSCUCASRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2669662.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669664.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2669667.png)

![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)

![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)